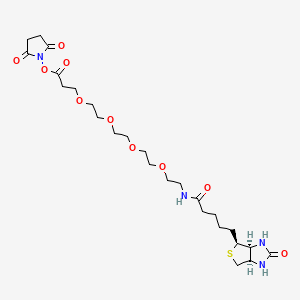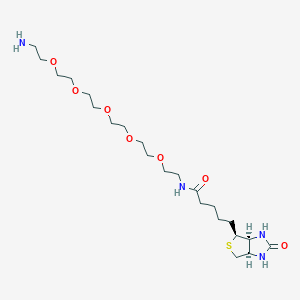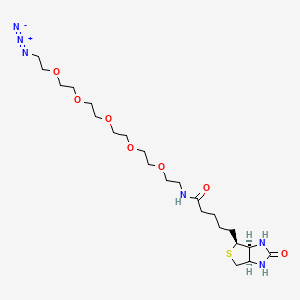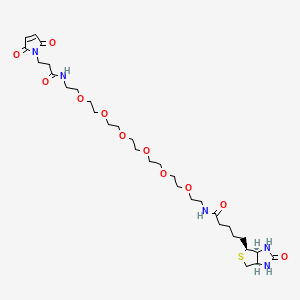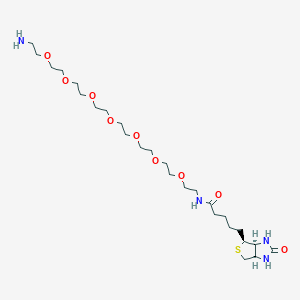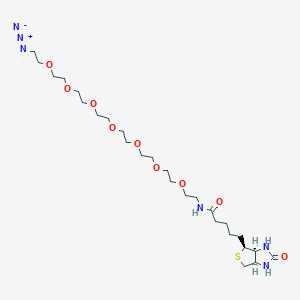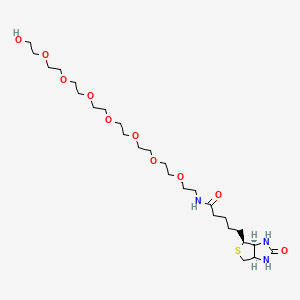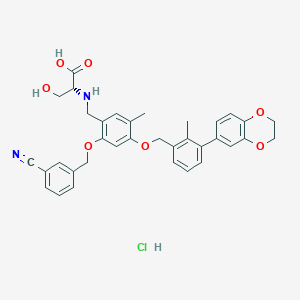
BMS-1001 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-1001 hydrochloride is a novel and potent small molecule inhibitor of the PD-1/PD-L1 protein-protein interaction . It was first discovered by Bristol-Myers Squibb . The IC50 value of BMS-1001 in a homogeneous time-resolved fluorescence (HTRF) binding assay is 2.25 nM . It is orally active and exhibits low toxicity in cells .
Molecular Structure Analysis
The molecular formula of BMS-1001 hydrochloride is C35H35ClN2O7 . The exact mass is not available, but the molecular weight is 631.11 .Physical And Chemical Properties Analysis
BMS-1001 hydrochloride has a molecular weight of 631.11 and a molecular formula of C35H35ClN2O7 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available.Scientific Research Applications
Small-Molecule Inhibitors of PD-1/PD-L1 Immune Checkpoint : Skalniak et al. (2017) reported on small molecules like BMS-1001 developed by Bristol-Myers Squibb. These compounds, including BMS-1001, are capable of blocking the interaction between PD-L1 and PD-1, a crucial pathway in immune checkpoint regulation. BMS-1001 has low toxicity towards cell lines and can alleviate the inhibitory effect of PD-L1 on T-cell activation, indicating potential for anticancer therapy through immune checkpoint inhibition (Skalniak et al., 2017).
Characterization of Bendamustine Metabolites : A study by Teichert et al. (2007) explored the metabolism of bendamustine hydrochloride, a compound related to BMS-1001. They investigated the formation of phase I metabolites in liver microsomes and their cytotoxic effects. This research provides insights into the metabolic pathways of such compounds, which could be relevant for understanding BMS-1001's metabolism and effects (Teichert et al., 2007).
Antiviral Activity of BMS-433771 : Cianci et al. (2005) described BMS-433771, another compound from Bristol-Myers Squibb, which inhibits respiratory syncytial virus (RSV) fusion. The mechanism of action of BMS-433771 involves the inhibition of the F protein-induced membrane fusion, similar to the potential mechanism of action for BMS-1001 in inhibiting protein interactions (Cianci et al., 2005).
Biodegradable Metals (BM) : Witte (2018) reviewed the development of biodegradable metals for medical applications, which are termed BMs. While not directly related to BMS-1001, this research offers context on the broader scope of bioactive materials and their applications in health, which could be informative when considering the utility of compounds like BMS-1001 in medical applications (Witte, 2018).
Iontophoretic Delivery of Buspirone Hydrochloride : Meidan et al. (2003) investigated the iontophoretic delivery of Buspirone hydrochloride (BH), which could be relevant for the administration of BMS-1001 if it shares similar physicochemical properties with BH. This study provides insights into transdermal drug delivery methods that might be applicable to BMS-1001 (Meidan et al., 2003).
Mechanism of Action
Target of Action
BMS-1001 (hydrochloride), also known as BMS-1001 hydrochloride, is an orally active human PD-L1/PD-1 immune checkpoint inhibitor . The primary targets of BMS-1001 are the programmed death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1) . These proteins play a crucial role in the immune system, particularly in the down-regulation of the immune system and induction of immune tolerance .
Mode of Action
BMS-1001 binds to human PD-L1 and blocks its interaction with PD-1 . This binding activity disrupts the PD-1/PD-L1 pathway, which is often exploited by cancer cells to evade the immune system . By inhibiting this pathway, BMS-1001 can enhance the immune system’s ability to detect and destroy cancer cells .
Biochemical Pathways
The PD-1/PD-L1 pathway is a critical biochemical pathway affected by BMS-1001 . Normally, the interaction between PD-1 and PD-L1 helps to maintain immune homeostasis by preventing overactivation of T cells, which could lead to autoimmunity . Many cancer cells overexpress pd-l1, which binds to pd-1 on t cells and inhibits their anti-tumor activity . By blocking the interaction between PD-1 and PD-L1, BMS-1001 can alleviate the inhibitory effect of PD-L1 on T-cell activation .
Pharmacokinetics
It is noted that bms-1001 is orally active , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
The primary result of BMS-1001’s action is the alleviation of the inhibitory effect of soluble PD-L1 on the T-cell receptor-mediated activation of T-lymphocytes . This can enhance the immune system’s ability to fight against cancer cells .
Safety and Hazards
BMS-1001 hydrochloride is considered toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of accidental exposure, appropriate measures such as washing with copious amounts of water and seeking medical attention should be taken .
Biochemical Analysis
Biochemical Properties
BMS-1001 hydrochloride interacts with the PD-1/PD-L1 immune checkpoint, exhibiting low toxicity in cells . It binds to human PD-L1, blocking its interaction with PD-1 . This interaction is crucial in the regulation of T-cell activation and immune response .
Cellular Effects
BMS-1001 hydrochloride has been shown to alleviate the inhibitory effect of soluble PD-L1 on T-cell receptor-mediated activation of T-lymphocytes . This suggests that BMS-1001 hydrochloride can influence cell function by modulating cell signaling pathways and gene expression related to immune response.
Molecular Mechanism
The molecular mechanism of BMS-1001 hydrochloride involves binding to PD-L1 and inhibiting its interaction with PD-1 . This binding occurs in a pocket at the interface of two PD-L1 monomers . By blocking this interaction, BMS-1001 hydrochloride can inhibit the PD-1/PD-L1 pathway, which is often exploited by cancer cells to evade the immune system .
properties
IUPAC Name |
(2R)-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N2O7.ClH/c1-22-13-28(18-37-30(19-38)35(39)40)33(43-20-25-6-3-5-24(14-25)17-36)16-32(22)44-21-27-7-4-8-29(23(27)2)26-9-10-31-34(15-26)42-12-11-41-31;/h3-10,13-16,30,37-38H,11-12,18-21H2,1-2H3,(H,39,40);1H/t30-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDUZONDVBDCAX-VNUFCWELSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC4=C(C=C3)OCCO4)C)OCC5=CC(=CC=C5)C#N)CNC(CO)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC4=C(C=C3)OCCO4)C)OCC5=CC(=CC=C5)C#N)CN[C@H](CO)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35ClN2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B606136.png)

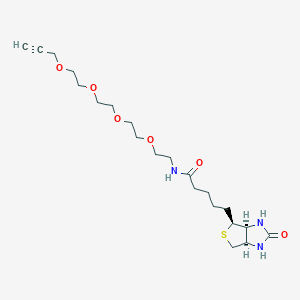
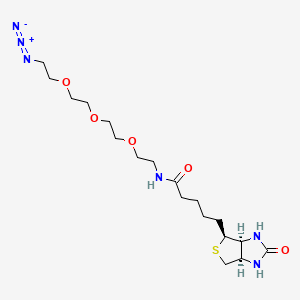
![N-(2-(2-(2-(2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethyl)-5-((3aR,4R,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B606141.png)
